n-Methylpyrrolidine-1-sulfonamide
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Overview
Description
n-Methylpyrrolidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H12N2O2S. It is characterized by the presence of a sulfonamide group attached to a pyrrolidine ring, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylpyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative in the presence of a base. One common method is the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
n-Methylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
n-Methylpyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of n-Methylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole and sulfadiazine.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as proline and pyrrolidine-2,5-diones.
Uniqueness
n-Methylpyrrolidine-1-sulfonamide is unique due to the combination of its sulfonamide group and pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other sulfonamides and pyrrolidine derivatives .
Properties
Molecular Formula |
C5H12N2O2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
N-methylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-6-10(8,9)7-4-2-3-5-7/h6H,2-5H2,1H3 |
InChI Key |
ZDYVCYULLHXCRP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)N1CCCC1 |
Origin of Product |
United States |
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